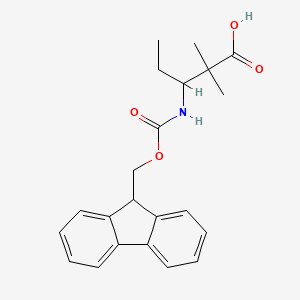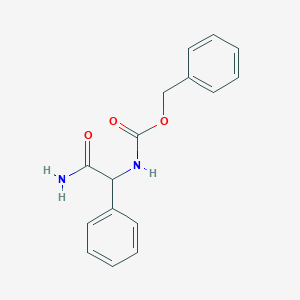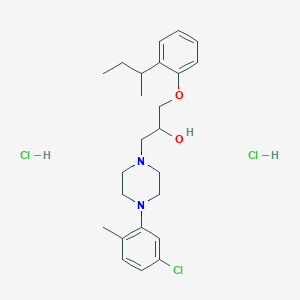![molecular formula C16H15F2NO3 B2851127 3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid CAS No. 924876-60-8](/img/structure/B2851127.png)
3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid” is a chemical with the molecular formula C16H15F2NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H15F2NO3 . It contains 16 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact arrangement of these atoms in space defines the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 167.05° C, a predicted boiling point of 444.9° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.54 .Scientific Research Applications
Pulmonary Fibrosis Treatment
This compound has been studied for its effects on pulmonary fibrosis , a progressive lung disease. It inhibits the epithelial–mesenchymal transformation (EMT) induced by TGF-β1 in type 2 lung epithelial cells, which is a key process in the development of fibrosis. The compound was shown to reduce the expression of proteins such as α-SMA, vimentin, and collagen I, and increase the expression of E-cadherin, thus attenuating TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
Anti-Fibrotic Mechanism Exploration
Research involving this compound contributes to the understanding of the anti-fibrotic mechanisms at a molecular level. It has been observed to reduce Smad2/3 phosphorylation levels, which play a significant role in the signaling pathway of fibrosis. This insight can lead to the development of new therapeutic targets for treating idiopathic pulmonary fibrosis (IPF) .
EMT Process Inhibition
The compound’s ability to inhibit the EMT process offers a potential therapeutic target for reducing IPF. By preventing the transition of epithelial cells into mesenchymal cells, it helps to maintain the integrity of lung tissue and prevent excessive extracellular matrix deposition .
Lung Function Improvement
In vivo studies have demonstrated that treatment with this compound can improve lung function. This is likely due to its effects on reducing lung inflammation and fibrosis, as well as collagen deposition, which are all factors that contribute to the deterioration of lung function in fibrotic diseases .
Pharmacological Research
The structural motif of the compound, particularly the difluoromethoxy group, is of interest in pharmacological research. It is a key structural motif in active agrochemical and pharmaceutical ingredients, and its synthesis and application are crucial for the development of new drugs .
Molecular Pathology Studies
The compound is also relevant in molecular pathology, where it can be used to study the pathogenesis of diseases at a cellular level. Its effects on cell signaling pathways and gene expression are valuable for understanding disease mechanisms and identifying potential drug targets .
Therapeutic Agent Development
Due to its inhibitory effects on key processes involved in fibrosis, the compound is a candidate for the development of therapeutic agents. Its potential to be used in the treatment of diseases characterized by fibrosis extends beyond pulmonary conditions to other organs affected by fibrotic processes .
Biochemical Research
Lastly, the compound serves as a tool in biochemical research to study the interactions between small molecules and biological systems. Its impact on protein expression and cell transformation provides insights into the biochemical pathways that govern cell behavior and disease progression .
properties
IUPAC Name |
(E)-3-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-10-9-12(3-8-15(20)21)11(2)19(10)13-4-6-14(7-5-13)22-16(17)18/h3-9,16H,1-2H3,(H,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLRMJXQIFVVOL-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


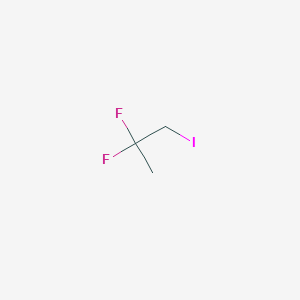

![methyl 2-[1-(3-chloro-2,4-difluorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2851053.png)

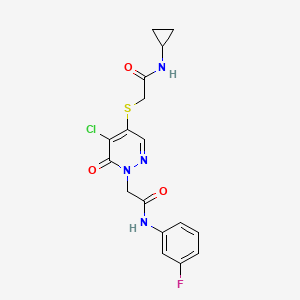

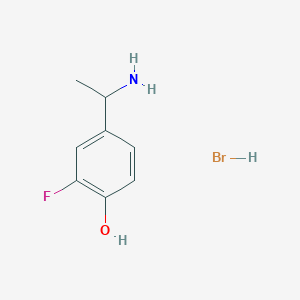
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2851062.png)
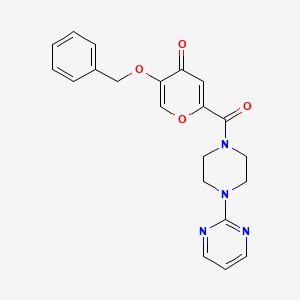
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2851064.png)
